N-butyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
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Overview
Description
N-butyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a thiophene ring, a sulfonyl group, and a tetrahydroisoquinoline moiety, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Stille coupling reaction, where a thiophene derivative is coupled with a halogenated precursor.
Sulfonylation: The thiophene ring is then sulfonylated using a sulfonyl chloride in the presence of a base.
Amidation: Finally, the carboxamide group is introduced through an amidation reaction with butylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Therapeutic Uses
CRAVACITINIB has been primarily investigated for its efficacy in treating autoimmune conditions such as psoriasis. It operates by modulating immune response pathways, thereby reducing inflammation and associated symptoms. The drug has reached clinical trial phases, demonstrating promising results in managing psoriasis and other related conditions.
Clinical Trials and Investigational Indications
As of January 2025, CRAVACITINIB has been involved in multiple clinical trials with indications beyond psoriasis, including:
- Psoriatic Arthritis
- Atopic Dermatitis
- Ulcerative Colitis
- Crohn's Disease
These trials are crucial for establishing the safety and efficacy of CRAVACITINIB across different patient populations and disease states.
Case Study 1: Efficacy in Psoriasis
A recent clinical trial published in a peer-reviewed journal evaluated the efficacy of CRAVACITINIB in patients with moderate to severe plaque psoriasis. The study involved a randomized controlled design with over 400 participants receiving either the drug or a placebo over a period of 24 weeks. Results indicated a significant improvement in the Psoriasis Area and Severity Index (PASI) scores among those treated with CRAVACITINIB compared to placebo.
Case Study 2: Safety Profile
Another study focused on the safety profile of CRAVACITINIB during long-term use. This observational study monitored adverse events in patients over a year-long treatment period. The findings suggested that while some patients experienced mild gastrointestinal disturbances, serious adverse effects were rare, supporting the drug's favorable safety profile.
Mechanism of Action
The mechanism of action of N-butyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules. This can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazol-5-amine
- N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Uniqueness
N-butyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is unique due to its combination of a tetrahydroisoquinoline core with a thiophene-sulfonyl moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Biological Activity
N-butyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and various biological evaluations.
1. Synthesis and Structural Characteristics
The synthesis of this compound involves several steps that include the formation of the tetrahydroisoquinoline core and the introduction of the thiophenesulfonyl group. The compound's structure can be represented as follows:
This compound features a tetrahydroisoquinoline backbone, which is known for its diverse pharmacological properties.
2.1 Antiviral Activity
Recent studies have indicated that compounds structurally related to tetrahydroisoquinolines exhibit significant antiviral properties. For instance, a related compound demonstrated an effective inhibition of SARS-CoV-2 replication in vitro with an EC50 value of 3.15 μM and a selective index (SI) exceeding 63.49 . This suggests that this compound may also possess similar antiviral capabilities.
2.2 Antibacterial Activity
The antibacterial potential of compounds containing thiophene and sulfonamide moieties has been documented. A study on related compounds showed promising antibacterial activity against various strains, indicating that modifications in the thiophene and sulfonamide structures can enhance efficacy . The biological evaluation of N-butyl derivatives could reveal similar or enhanced antibacterial properties.
2.3 Anticancer Activity
Compounds derived from tetrahydroisoquinoline structures have shown anticancer activities in various studies. For example, certain derivatives have been reported to exhibit significant cytotoxic effects against cancer cell lines . The specific activity of this compound against cancer cells remains to be thoroughly investigated but is a promising area for future research.
The mechanism by which tetrahydroisoquinoline derivatives exert their biological effects often involves interactions with specific cellular targets or pathways. For instance:
- Antiviral Mechanism : Compounds may inhibit viral replication by interfering with post-entry processes within host cells .
- Antibacterial Mechanism : The sulfonamide group is known to inhibit bacterial folate synthesis, leading to bacterial growth inhibition.
Further studies are needed to elucidate the exact mechanisms for this compound.
4. Case Studies and Research Findings
Properties
IUPAC Name |
N-butyl-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-2-3-10-19-18(21)16-12-14-7-4-5-8-15(14)13-20(16)25(22,23)17-9-6-11-24-17/h4-9,11,16H,2-3,10,12-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLOHOLPRDSVNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CC2=CC=CC=C2CN1S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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